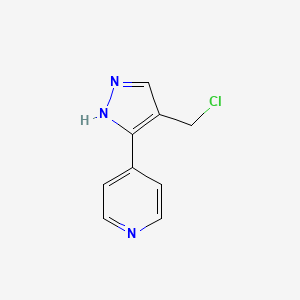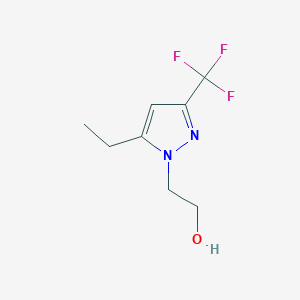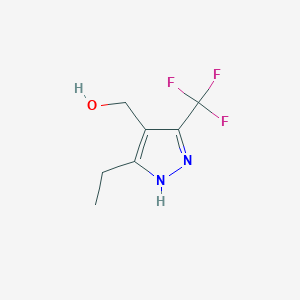![molecular formula C10H15N3O3 B1491268 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097998-02-0](/img/structure/B1491268.png)
2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
The compound “2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle, similar to benzene but with one of the carbon atoms replaced by a nitrogen . The “2-ethyl” and “5-glycyl” parts suggest that there are ethyl and glycyl (amino acid) substituents attached to the pyrrole ring.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring with ethyl and glycyl substituents. Pyrrole rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives them stability and unique chemical properties.Scientific Research Applications
Organic Electronics and Photovoltaics
- Electron Transport Layer in Polymer Solar Cells : A novel n-type conjugated polyelectrolyte derivative was synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating enhanced power conversion efficiency due to improved electron extraction and reduced exciton recombination (Hu et al., 2015).
- Photophysical Properties and Applications : Symmetrically substituted derivatives were synthesized under mild conditions, showing potential for use in organic optoelectronic materials and as acid-base indicators due to their optical properties under alkaline conditions (Zhang et al., 2014).
- High-Efficiency Binary and Ternary Solar Cells : A wide band gap polymer based on this structure was synthesized, demonstrating significant improvement in photovoltaic performance when used in binary and ternary polymer solar cells, indicating its potential for enhancing power conversion efficiencies (Tamilavan et al., 2017).
Material Science and Polymer Research
- Conjugated Polymers for Organic Electronics : The compound's derivatives have been incorporated into conjugated polymers, showing promising applications in organic thin-film transistors due to high charge mobility and stability, indicating their potential for high-performance electronic devices (Guo et al., 2014).
- Photoluminescent and Electrochromic Materials : Research into the synthesis and polymerization of derivatives has led to the development of materials with unique optical and electronic properties, suitable for use in photoluminescent applications and electrochromic devices, demonstrating the versatility of this compound in creating advanced materials (Çakal et al., 2018).
Future Directions
The study of pyrrole derivatives is a rich field with many potential applications in medicinal chemistry, materials science, and other areas . “2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” could be of interest for future research, given the biological activity of many pyrrole derivatives.
Mechanism of Action
Target of Action
Similar compounds have been found to target various biological receptors and enzymes .
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and altering the activity of the target .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to downstream effects such as altered gene expression, enzyme activity, and cellular signaling .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, including altered cell signaling, gene expression, and enzyme activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-ethyl-5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione . These factors can include pH, temperature, presence of other molecules, and the specific cellular or tissue environment .
properties
IUPAC Name |
2-(2-aminoacetyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-13-9(15)6-4-12(8(14)3-11)5-7(6)10(13)16/h6-7H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXZVENWLVBRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2CN(CC2C1=O)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)
![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)
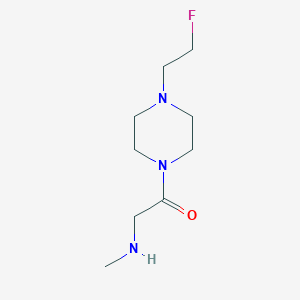
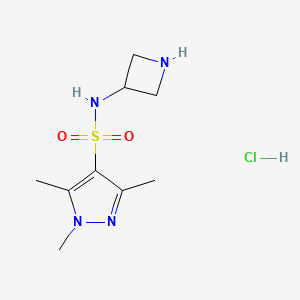
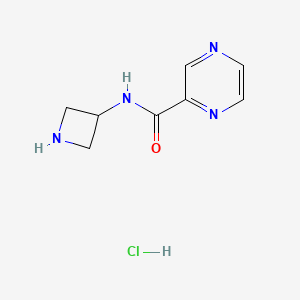
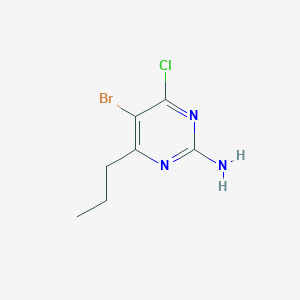
![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)


